

(R)-N-(1-Phenylethyl)hydroxylamine oxalate literature review

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Compound of Interest

Compound Name: (R)-N-(1-Phenylethyl)hydroxylamine oxalate

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An In-depth Technical Guide to **(R)-N-(1-Phenylethyl)hydroxylamine Oxalate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine derivative of significant interest in synthetic organic chemistry. Its primary application lies in its use as a chiral auxiliary, a reagent that controls the stereochemical outcome of a chemical reaction. The presence of a stereocenter in its structure allows for the asymmetric synthesis of various molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **(R)-N-(1-Phenylethyl)hydroxylamine oxalate**, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a white to off-white solid. The oxalate salt form enhances its stability and handling properties compared to the free base.^[1] Key quantitative data for this compound are summarized in the table below.

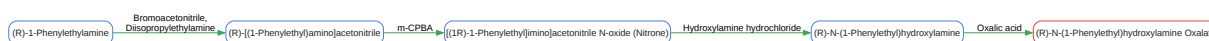
Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₅	[2][3]
Molecular Weight	227.21 g/mol	[1][2][3]
Purity	≥98%	[2]
CAS Number	118743-81-0	[2]
IUPAC Name	N-[(1R)-1-phenylethyl]hydroxylamine;oxalic acid	

Synthesis

The synthesis of **(R)-N-(1-Phenylethyl)hydroxylamine oxalate** is analogous to the well-documented synthesis of its (S)-enantiomer.[4][5] The general approach involves a three-step sequence starting from (R)-1-phenylethylamine. The key steps are selective mono-cyanomethylation, regioselective nitron formation, and subsequent hydroxylaminolysis.

Synthetic Pathway

The overall synthetic transformation can be visualized as follows:



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Caption: Synthesis of **(R)-N-(1-Phenylethyl)hydroxylamine Oxalate**.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of the (S)-enantiomer.[4][5]

Step A: (R)-[(1-Phenylethyl)amino]acetonitrile

- To a solution of (R)-1-phenylethylamine (1 equivalent) and diisopropylethylamine (2 equivalents) in acetonitrile, add bromoacetonitrile (1.1 equivalents) dropwise at room temperature.[5]
- Stir the reaction mixture at ambient temperature for 10-12 hours, monitoring completion by TLC.[4]
- Concentrate the mixture under reduced pressure.[5]
- Add saturated aqueous sodium bicarbonate solution and extract with dichloromethane.[5]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[5]
- Purify the crude oil by column chromatography on silica gel.[4][5]

Step B: [(1R)-1-Phenylethyl]imino]acetonitrile N-oxide

- Dissolve the product from Step A (1 equivalent) in dichloromethane and cool the solution in an ice bath.[4]
- Add m-chloroperbenzoic acid (m-CPBA) (approximately 2.4 equivalents) portion-wise over 30 minutes.[4]
- Remove the ice bath and stir the mixture at ambient temperature until the reaction is complete.[4]
- Cool the mixture in an ice bath and quench with aqueous sodium thiosulfate and saturated sodium bicarbonate solution.[4]
- Separate the organic layer, and extract the aqueous layer with dichloromethane.[4]
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude nitron.[4]

Step C: (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

- Dissolve the crude nitron from Step B in methanol.[4]

- Add hydroxylamine hydrochloride (5 equivalents) and heat the mixture to 60°C for 2 hours.[4]
- Cool the reaction mixture to room temperature and dilute with dichloromethane.[5]
- Neutralize with saturated sodium bicarbonate solution and separate the layers.[5]
- Extract the aqueous phase with dichloromethane.[5]
- Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[5]
- To the resulting residue, add a solution of oxalic acid (2 equivalents) in methanol/ether to precipitate the oxalate salt.[5]
- Collect the white crystals by filtration, wash with ether, and dry under reduced pressure to obtain **(R)-N-(1-Phenylethyl)hydroxylamine oxalate**. [5]

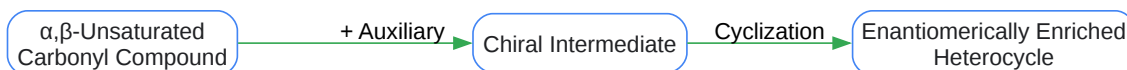
Applications in Asymmetric Synthesis

(R)-N-(1-Phenylethyl)hydroxylamine oxalate serves as a valuable chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.

Enantioselective Michael Addition-Cyclization

One notable application is in enantioselective Michael addition-cyclization cascades.[1] The chiral phenylethyl group directs the nucleophilic attack, leading to the formation of a new stereocenter with high selectivity.[1]

(R)-N-(1-Phenylethyl)hydroxylamine



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Caption: Asymmetric Michael Addition-Cyclization Workflow.

Auxiliary Removal

A key advantage of this chiral auxiliary is its facile removal under mild conditions, typically via catalytic hydrogenolysis.[1] This step cleaves the N-O bond, releasing the chiral product.[1]

Safety and Handling

While specific safety data for **(R)-N-(1-Phenylethyl)hydroxylamine oxalate** is limited, it should be handled with the standard precautions for laboratory chemicals.[1] Hydroxylamine derivatives, in general, can act as reducing agents and may induce the formation of methemoglobin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a versatile and effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation and efficient removal make it a valuable tool for the stereocontrolled synthesis of complex organic molecules. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the field of drug discovery.

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